tert-Butyldicyclohexylphosphine
Overview
Description
tert-Butyldicyclohexylphosphine is an organic phosphorus compound with the chemical formula C16H31P. It is a bulky, electron-rich phosphine ligand commonly used in various chemical reactions, particularly in catalysis . The compound is characterized by its white solid appearance and is known for its stability and reactivity in different chemical environments .
Mechanism of Action
Target of Action
tert-Butyldicyclohexylphosphine is primarily used as a ligand in various chemical reactions . A ligand is a molecule that binds to another (usually larger) molecule. In this case, this compound binds to palladium to facilitate certain chemical reactions .
Mode of Action
This compound interacts with its targets by binding to them and facilitating their reactions. For instance, it is used in the intermolecular palladium-catalyzed arylation of electron-rich, five-membered heterocycles by aryl chlorides . It is also used in the palladium-catalyzed ortho-arylation of benzoic acids by aryl chloride .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the palladium-catalyzed arylation of electron-rich, five-membered heterocycles and the ortho-arylation of benzoic acids . The downstream effects of these pathways are the production of arylated heterocycles and ortho-arylated benzoic acids .
Result of Action
The molecular and cellular effects of this compound’s action are the creation of new compounds through the facilitation of chemical reactions. Specifically, it aids in the production of arylated heterocycles and ortho-arylated benzoic acids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air , indicating that its stability and efficacy could be reduced upon exposure to air. Furthermore, its density is reported to be 0.939 g/mL at 25 °C (lit.) , suggesting that temperature could also influence its properties .
Preparation Methods
tert-Butyldicyclohexylphosphine can be synthesized through the reaction of tert-Butyllithium with Dicyclohexylchlorophosphine . The reaction typically involves the following steps:
Preparation of tert-Butyllithium: tert-Butyllithium is prepared by reacting tert-Butyl chloride with lithium metal in anhydrous conditions.
Reaction with Dicyclohexylchlorophosphine: The prepared tert-Butyllithium is then reacted with Dicyclohexylchlorophosphine under controlled temperature and inert atmosphere to yield this compound.
Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
tert-Butyldicyclohexylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common reagents and conditions used in these reactions include palladium catalysts, aryl chlorides, and various solvents. The major products formed from these reactions are often complex organic molecules with enhanced properties for industrial and pharmaceutical applications.
Scientific Research Applications
tert-Butyldicyclohexylphosphine is extensively used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules and in catalysis for various coupling reactions.
Biology: The compound is used in the development of bioactive molecules and in studying enzyme mechanisms.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for developing new materials with specific properties.
Comparison with Similar Compounds
tert-Butyldicyclohexylphosphine is unique due to its bulky tert-butyl and dicyclohexyl groups, which provide steric hindrance and electronic properties that enhance its performance as a ligand. Similar compounds include:
Tricyclohexylphosphine: Another bulky phosphine ligand with similar applications but different steric and electronic properties.
Di-tert-butylchlorophosphine: Used in similar coupling reactions but with different reactivity and selectivity.
Trimethylphosphine: A smaller phosphine ligand with different steric properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its steric and electronic properties, making it a valuable compound in various chemical applications.
Properties
IUPAC Name |
tert-butyl(dicyclohexyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31P/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h14-15H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYZHXLHUNLBQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1CCCCC1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405166 | |
Record name | tert-Butyldicyclohexylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93634-87-8 | |
Record name | tert-Butyldicyclohexylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyldicyclohexylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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